molecular formula C26H31N3O4 B4082386 N,N-dicyclohexyl-N'-(2-nitrophenyl)terephthalamide

N,N-dicyclohexyl-N'-(2-nitrophenyl)terephthalamide

Cat. No. B4082386
M. Wt: 449.5 g/mol
InChI Key: DDFIZBUSDPPJOU-UHFFFAOYSA-N
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Description

N,N-dicyclohexyl-N'-(2-nitrophenyl)terephthalamide, also known as DCT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCT is a white crystalline solid that has a molecular formula of C28H33N3O3.

Scientific Research Applications

N,N-dicyclohexyl-N'-(2-nitrophenyl)terephthalamide has been extensively studied for its potential applications in various fields such as pharmaceuticals, polymers, and dyes. In pharmaceuticals, N,N-dicyclohexyl-N'-(2-nitrophenyl)terephthalamide has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory and analgesic properties. In the field of polymers, N,N-dicyclohexyl-N'-(2-nitrophenyl)terephthalamide has been used as a curing agent for epoxy resins. In the field of dyes, N,N-dicyclohexyl-N'-(2-nitrophenyl)terephthalamide has been used as a sensitizer for photochromic dyes.

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-N'-(2-nitrophenyl)terephthalamide is not fully understood. However, it is believed that N,N-dicyclohexyl-N'-(2-nitrophenyl)terephthalamide exerts its anti-tumor activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed that N,N-dicyclohexyl-N'-(2-nitrophenyl)terephthalamide exerts its anti-inflammatory and analgesic properties by inhibiting the production of certain inflammatory mediators.
Biochemical and Physiological Effects:
N,N-dicyclohexyl-N'-(2-nitrophenyl)terephthalamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N,N-dicyclohexyl-N'-(2-nitrophenyl)terephthalamide inhibits the growth of cancer cells by inducing apoptosis. N,N-dicyclohexyl-N'-(2-nitrophenyl)terephthalamide has also been found to inhibit the production of certain inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that N,N-dicyclohexyl-N'-(2-nitrophenyl)terephthalamide has analgesic properties and can reduce pain in animal models.

Advantages and Limitations for Lab Experiments

N,N-dicyclohexyl-N'-(2-nitrophenyl)terephthalamide has several advantages for lab experiments. It is readily available, and the synthesis method is relatively simple. N,N-dicyclohexyl-N'-(2-nitrophenyl)terephthalamide is also stable and can be stored for extended periods without degradation. However, N,N-dicyclohexyl-N'-(2-nitrophenyl)terephthalamide has some limitations for lab experiments. It is highly toxic and requires careful handling. N,N-dicyclohexyl-N'-(2-nitrophenyl)terephthalamide is also expensive, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of N,N-dicyclohexyl-N'-(2-nitrophenyl)terephthalamide. One area of research is to investigate the potential of N,N-dicyclohexyl-N'-(2-nitrophenyl)terephthalamide as a therapeutic agent for the treatment of cancer. Another area of research is to study the mechanism of action of N,N-dicyclohexyl-N'-(2-nitrophenyl)terephthalamide in more detail to gain a better understanding of its anti-tumor and anti-inflammatory properties. Additionally, research can be done to explore the potential of N,N-dicyclohexyl-N'-(2-nitrophenyl)terephthalamide in the field of materials science, such as its use as a curing agent for other types of polymers.

properties

IUPAC Name

4-N,4-N-dicyclohexyl-1-N-(2-nitrophenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4/c30-25(27-23-13-7-8-14-24(23)29(32)33)19-15-17-20(18-16-19)26(31)28(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h7-8,13-18,21-22H,1-6,9-12H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFIZBUSDPPJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dicyclohexyl-N'-(2-nitrophenyl)benzene-1,4-dicarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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